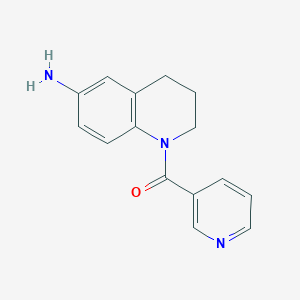
2-苯并噻唑甲酰胺
描述
2-Benzothiazolecarboxamide is a heterocyclic compound that contains a benzene ring fused to a thiazole ring with a carboxamide group at the second position. This compound is known for its diverse biological activities and is used in various scientific research applications. Its molecular formula is C8H6N2OS, and it has a molecular weight of 178.21 g/mol .
科学研究应用
2-Benzothiazolecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antidiabetic agent.
作用机制
Target of Action
2-Benzothiazolecarboxamide has been found to interact with several targets. It has been reported to exhibit anti-inflammatory properties by inhibiting the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane and prostaglandins . Additionally, benzothiazole derivatives have shown potential as antibacterial agents by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
The key mechanism of action of 2-Benzothiazolecarboxamide involves the suppression of the COX enzymes . By inhibiting these enzymes, it prevents the conversion of arachidonic acid into thromboxane and prostaglandins, thereby exhibiting its anti-inflammatory properties .
Biochemical Pathways
The inhibition of COX enzymes by 2-Benzothiazolecarboxamide affects the arachidonic acid pathway, leading to a decrease in the production of thromboxane and prostaglandins . These compounds play a significant role in inflammation, pain, and fever, so their reduction can alleviate these symptoms .
Result of Action
The primary result of 2-Benzothiazolecarboxamide’s action is its anti-inflammatory effect due to the inhibition of COX enzymes . This leads to a reduction in the production of thromboxane and prostaglandins, which are key mediators of inflammation .
生化分析
Biochemical Properties
2-Benzothiazolecarboxamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been studied for its interaction with the BCL-2 family of proteins, which are key regulators of apoptosis (programmed cell death). The compound exhibits inhibitory activity against BCL-2 proteins, thereby promoting apoptosis in cancer cells . This interaction is crucial as it helps in restoring the balance between pro-apoptotic and anti-apoptotic proteins, which is often disrupted in cancer cells.
Cellular Effects
2-Benzothiazolecarboxamide has profound effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by inhibiting BCL-2 proteins, leading to the activation of caspases, which are enzymes that play a critical role in the execution of apoptosis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. By promoting apoptosis, 2-Benzothiazolecarboxamide helps in reducing the proliferation of cancer cells and potentially overcoming drug resistance.
Molecular Mechanism
The molecular mechanism of 2-Benzothiazolecarboxamide involves its binding interactions with BCL-2 proteins. By binding to the hydrophobic groove of BCL-2, the compound prevents the interaction between BCL-2 and pro-apoptotic proteins such as BAX and BAK . This inhibition leads to the release of cytochrome c from the mitochondria, triggering the caspase cascade and ultimately resulting in apoptosis. Additionally, 2-Benzothiazolecarboxamide may influence gene expression by modulating the activity of transcription factors involved in the regulation of apoptotic genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzothiazolecarboxamide have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In in vitro studies, the apoptotic effects of 2-Benzothiazolecarboxamide are typically observed within 24 to 48 hours of treatment. Long-term studies in vivo have shown that the compound can maintain its apoptotic activity over extended periods, although its efficacy may be influenced by factors such as dosage and administration frequency .
Dosage Effects in Animal Models
The effects of 2-Benzothiazolecarboxamide vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis in cancer cells without causing significant toxicity to normal cells . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired apoptotic activity. Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-Benzothiazolecarboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites may further undergo conjugation reactions, resulting in their excretion via urine and bile. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and cofactor availability.
Transport and Distribution
The transport and distribution of 2-Benzothiazolecarboxamide within cells and tissues are mediated by various transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-Benzothiazolecarboxamide is also affected by its lipophilicity, which determines its ability to penetrate lipid membranes and reach target sites within the cell.
Subcellular Localization
2-Benzothiazolecarboxamide exhibits specific subcellular localization, which is critical for its activity and function . The compound is primarily localized in the mitochondria, where it interacts with BCL-2 proteins to induce apoptosis. Targeting signals and post-translational modifications may direct 2-Benzothiazolecarboxamide to specific compartments within the cell, enhancing its efficacy. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzothiazolecarboxamide can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization to form the benzothiazole ring . Another method includes the cyclization of thioamide or carbon dioxide as raw materials .
Industrial Production Methods: In industrial settings, the synthesis of 2-Benzothiazolecarboxamide often involves base-promoted intramolecular C–S bond coupling cyclization in dioxane without any additional catalysts . This method is efficient, economical, and convenient for large-scale production.
化学反应分析
Types of Reactions: 2-Benzothiazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
相似化合物的比较
Benzothiazole: A simpler structure without the carboxamide group, known for its antimicrobial and anticancer properties.
2-Aminobenzothiazole: Contains an amino group instead of a carboxamide group, used in the synthesis of dyes and pharmaceuticals.
Benzothiazole-2-thiol: Contains a thiol group, known for its antioxidant and anti-inflammatory activities.
Uniqueness: 2-Benzothiazolecarboxamide is unique due to its carboxamide group, which enhances its solubility and reactivity compared to other benzothiazole derivatives. This functional group also contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYASTVLDAJIXBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348577 | |
| Record name | 2-benzothiazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29198-43-4 | |
| Record name | 2-benzothiazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Benzothiazolecarboxamide synthesized and what is its key reactive behavior?
A1: 2-Benzothiazolecarboxamide (8) can be dehydrated in boiling phosphoryl chloride (POCl3) to yield 2-Benzothiazolecarbonitrile (9). [] This reaction highlights the susceptibility of the amide group to dehydration under certain conditions.
Q2: Is there any spectroscopic data available for 2-Benzothiazolecarboxamide and its derivatives?
A2: While the provided abstract doesn't detail specific spectroscopic data for 2-Benzothiazolecarboxamide itself, it mentions that spectroscopic data for the related 2-Cyanobenzothiazole N-oxides and 2-Benzothiazolecarbonitriles are discussed within the paper. [] This suggests that spectroscopic techniques were likely employed to characterize these compounds, potentially including methods like NMR, IR, and Mass Spectrometry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


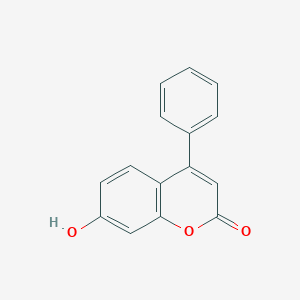

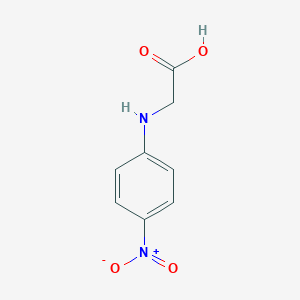

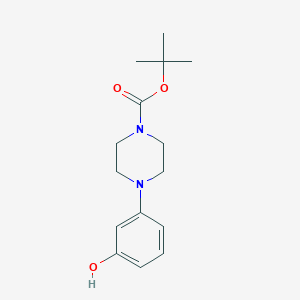
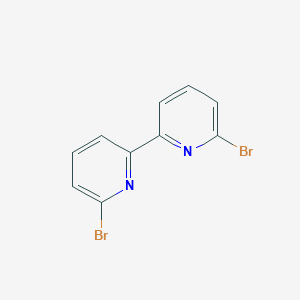
![Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B181778.png)
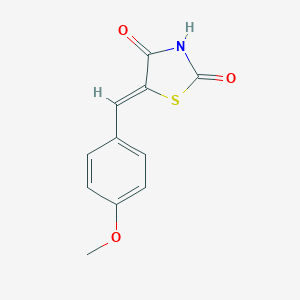
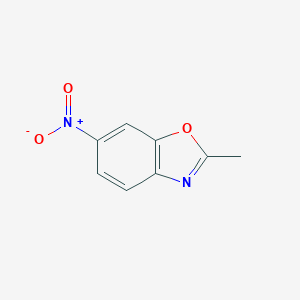
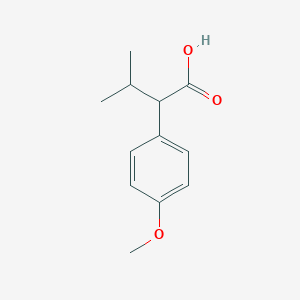

![4-[(Cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B181784.png)

